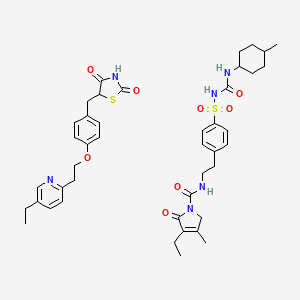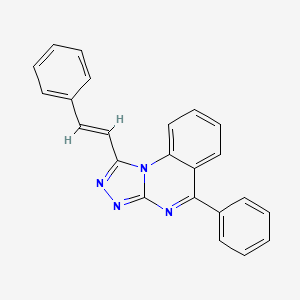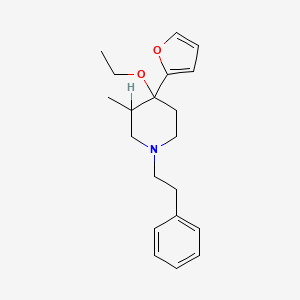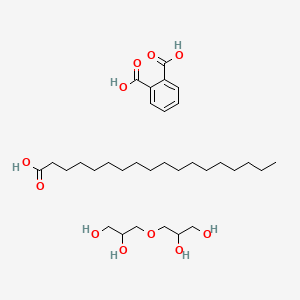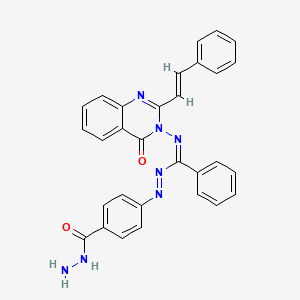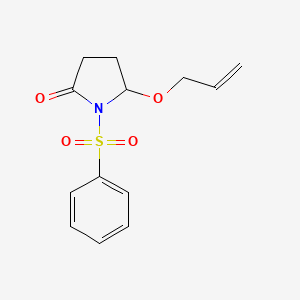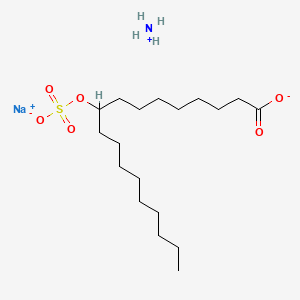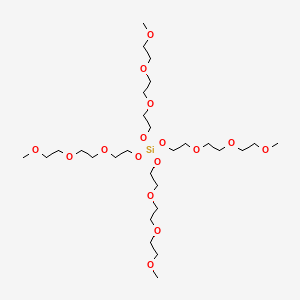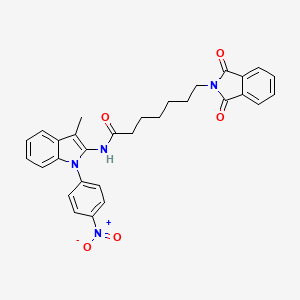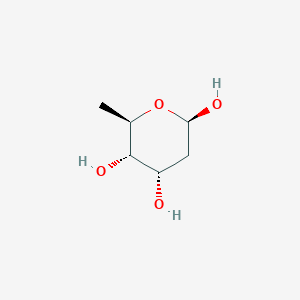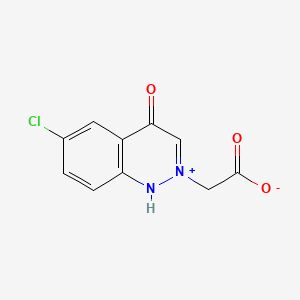
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt is a complex organic compound that belongs to the cinnolinium family This compound is characterized by its unique structure, which includes a cinnolinium core with various functional groups attached, such as a carboxymethyl group, a chlorine atom, and a hydroxyl group The inner salt form indicates that the compound exists in a zwitterionic state, where both positive and negative charges are present within the same molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt typically involves a multi-step process. One common method includes the Rh(III)-catalyzed cascade oxidative coupling/cyclization reactions . This method involves the use of rhodium catalysts to facilitate the formation of the cinnolinium core through oxidative coupling and cyclization of appropriate precursors. The reaction conditions often include the use of oxidizing agents and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially modifying its biological activity.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed in reduction reactions.
Solvents: Reactions are often carried out in solvents such as dichloromethane, ethanol, or water, depending on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted cinnolinium compounds.
Applications De Recherche Scientifique
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may interact with mitochondrial pathways, leading to apoptosis in cancer cells through the generation of reactive oxygen species . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c]cinnolinium salts: These compounds share a similar cinnolinium core but differ in their functional groups and overall structure.
3-carboxy-2-(quinolinium-1-ylmethyl)propanoate: This compound has a similar inner salt structure but with different substituents.
Uniqueness
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
158631-53-9 |
|---|---|
Formule moléculaire |
C10H7ClN2O3 |
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
2-(6-chloro-4-oxo-1H-cinnolin-2-ium-2-yl)acetate |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-1-2-8-7(3-6)9(14)4-13(12-8)5-10(15)16/h1-4H,5H2,(H-,12,14,15,16) |
Clé InChI |
OMQOSAQYIWUJKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)C=[N+](N2)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


